Lauryl laurate Lauryl laurate Dodecyl dodecanoate is a dodecanoate ester resulting from the formal condensation of the carboxy group of dodecanoic acid with the hydroxy group of dodecan-1-ol. It derives from a dodecan-1-ol.
Brand Name: Vulcanchem
CAS No.: 13945-76-1
VCID: VC21005371
InChI: InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3
SMILES: CCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol

Lauryl laurate

CAS No.: 13945-76-1

Cat. No.: VC21005371

Molecular Formula: C24H48O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Lauryl laurate - 13945-76-1

Specification

CAS No. 13945-76-1
Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
IUPAC Name dodecyl dodecanoate
Standard InChI InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3
Standard InChI Key CYUUZGXOQDCCGH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Introduction

Chemical Structure and Properties

Structural Identification

Lauryl laurate is an ester formed from the condensation of lauric acid (dodecanoic acid) and lauryl alcohol (dodecanol). Its chemical structure consists of a long hydrocarbon chain alcohol esterified with a medium-chain fatty acid, creating a symmetrical molecule with distinct lipophilic properties .

Table 1: Identification Parameters of Lauryl Laurate

ParameterValue
IUPAC NameDodecyl dodecanoate
CAS Number13945-76-1
Molecular FormulaC₂₄H₄₈O₂
Molecular Weight368.64 g/mol
SMILES NotationCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
InChIInChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3
InChIKeyCYUUZGXOQDCCGH-UHFFFAOYSA-N

Physical and Chemical Properties

Lauryl laurate exists as a solid wax-like substance at ambient temperature, with a characteristic melting point range between 23°C and 30°C (73°F - 86°F). This melting behavior is particularly significant as it allows the compound to transition to liquid phase upon contact with human skin (approximately 32°C), creating a unique sensory experience in cosmetic applications.

Table 2: Physical and Chemical Properties of Lauryl Laurate

PropertyValue
Physical StateSolid at room temperature
AppearanceOff-white to light yellow wax
Melting Point23°C - 30°C
Saponification Value130 - 150
Ester Value144.1
Predicted Collision Cross Section [M+H]⁺202.8 Ų
Predicted Collision Cross Section [M+Na]⁺209.5 Ų

The compound demonstrates high lipophilicity and limited water solubility, which influences its behavior in various formulations. When incorporated into emulsions, lauryl laurate contributes to the stability and sensory attributes of the final product .

Synthesis and Production

Laboratory Synthesis Methods

The principal route for lauryl laurate synthesis is through esterification reaction between lauric acid and lauryl alcohol. This reaction typically requires a catalyst to proceed efficiently, with several approaches documented in scientific literature.

Chemical Catalysis

Traditional synthesis employs acid catalysts, predominantly sulfuric acid, to facilitate the esterification reaction. The process typically involves heating the reactants under reflux conditions (80-100°C) to drive the equilibrium toward ester formation by removing water as a by-product.

Enzymatic Catalysis

A more environmentally friendly approach utilizes enzymatic catalysis, particularly lipases such as porcine pancreatic lipase (PPL) in the form of cross-linked enzyme crystals (CLEC). Research has demonstrated that the esterification reaction follows a Ping-Pong Bi-Bi mechanism with alcohol inhibition . Comparative studies using different solvents with varying hydrophobicity (log p values ranging from 0.70 to 3.50) have revealed that the reaction is favored in hydrophobic solvents, offering valuable insights for optimizing synthesis conditions.

Table 3: Comparison of Synthesis Methods for Lauryl Laurate

MethodCatalystConditionsAdvantagesLimitations
Chemical EsterificationSulfuric acid or other mineral acidsReflux, 80-100°C, 6-12 hoursHigh yield, rapid reactionHarsh conditions, environmental concerns
Enzymatic SynthesisLipases (e.g., CLEC-PPL)30-60°C, extended reaction timeEnvironmentally friendly, high selectivityHigher cost, longer processing time
Industrial ProductionAcid catalysts or enzyme systemsControlled reaction in large reactorsScale efficiency, consistent qualityCapital-intensive process

Industrial Production

At industrial scale, lauryl laurate production employs similar esterification processes but with adaptations for volume manufacturing. The reactants are processed in large reactors with precise temperature control and mixing parameters. Post-reaction purification typically involves distillation or other separation techniques to remove unreacted starting materials and by-products, ensuring high purity in the final product.

Applications in Various Industries

Cosmetics and Personal Care

Lauryl laurate has found extensive application in cosmetic and personal care formulations, primarily due to its exceptional emollient properties and distinctive sensory profile. The compound enhances product texture while providing a non-greasy, silky feel upon application .

Functional Benefits in Cosmetic Products

The compound delivers multiple functional benefits in cosmetic formulations:

  • Provides a soft, smooth after-feel on the skin

  • Acts as a natural alternative to silicones, offering similar slip without synthetic additives

  • Reduces greasiness and stickiness in formulations

  • Adds slip and glide to products without compromising structure

  • Can deliver a gentle cooling effect upon application due to its melting characteristics

Product Categories

Lauryl laurate is incorporated into diverse product categories:

Table 4: Applications of Lauryl Laurate in Cosmetic Products

Product CategoryFunctionTypical Concentration
Lip balms and lipsticksEmollient, structure enhancer1-5%
Moisturizing creams and lotionsEmollient, sensory modifier1-3%
Hair pomades and styling productsConditioning agent, texture enhancer0.5-2%
Sunscreen formulationsEmollient, improves spreadability1-4%
Mascaras and eye makeupFilm-former, improves application0.5-3%

Pharmaceutical Applications

In pharmaceutical formulations, lauryl laurate serves as a functional excipient with specific beneficial properties that enhance drug delivery systems.

Drug Delivery Systems

The compound has demonstrated utility in improving the effectiveness of topical and transdermal drug delivery through:

  • Enhancement of drug solubility for poorly water-soluble active ingredients

  • Improvement of skin penetration for active pharmaceutical ingredients

  • Contribution to structural integrity in semi-solid formulations

Research studies have shown that incorporating lauryl laurate into transdermal patches can significantly increase the permeation of therapeutic agents through the skin barrier, highlighting its effectiveness as a penetration enhancer.

Industrial Uses

The versatile properties of lauryl laurate extend to various industrial applications where its surfactant characteristics provide functional benefits:

  • Lubricants in precision manufacturing processes

  • Emulsifiers in specialized industrial formulations

  • Components in food-grade processing aids where approved

Research Findings and Emerging Applications

Comparative Analysis with Related Compounds

Understanding the relationship between lauryl laurate and similar compounds provides valuable perspective on its distinctive properties and applications.

Table 5: Comparative Analysis of Lauryl Laurate and Related Compounds

CompoundMolecular FormulaPrimary ApplicationsDistinguishing Characteristics
Lauryl LaurateC₂₄H₄₈O₂Cosmetics, pharmaceuticalsMelts on skin contact, non-greasy feel
Cetyl LaurateC₂₈H₅₆O₂Lip products, solid emulsionsHigher melting point, more structured feel
Lauryl MyristateC₂₆H₅₂O₂Makeup productsDifferent sensory profile, commonly used in color cosmetics
Glycidyl LaurateC₁₅H₂₈O₃Industrial applicationsContains reactive epoxy group, different chemical behavior
p-Tolyl LaurateC₁₉H₃₀O₂Fragrance applicationsAromatic component, different organoleptic properties

This comparative analysis demonstrates that while these compounds share structural similarities, each possesses unique characteristics that define its optimal application domains. Lauryl laurate stands out for its balanced melting profile and exceptional sensory attributes.

Future Perspectives and Challenges

Emerging Applications

As the demand for naturally-derived, sustainable ingredients continues to grow, lauryl laurate is positioned to expand its application profile in several promising directions:

  • Advanced drug delivery systems exploiting its penetration enhancement properties

  • Green chemistry applications as a renewable, biodegradable component

  • Specialized industrial formulations requiring its unique physical properties

Research Opportunities

Several promising research avenues warrant further exploration:

  • Optimization of green synthesis methods, particularly enzyme-catalyzed processes

  • Detailed mechanistic studies of skin penetration enhancement

  • Structure-function relationships to develop tailored derivatives with enhanced performance

  • Potential synergistic combinations with other natural ingredients

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